molecular formula C6H12O5 B6292033 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid CAS No. 885953-49-1

2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid

Cat. No. B6292033
CAS RN: 885953-49-1
M. Wt: 164.16 g/mol
InChI Key: LSNHSXBFJAFJNC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid (HMMP) is a naturally occurring organic compound that belongs to the family of carboxylic acids. It is a colorless solid with a molecular weight of 218.24 g/mol. HMMP is a biologically active compound and has been used in various research studies for its potential therapeutic benefits. HMMP has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties, as well as its ability to modulate the immune system.

Scientific Research Applications

2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid has been studied in various research studies for its potential therapeutic benefits. 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties, as well as its ability to modulate the immune system.
2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid has been studied for its potential anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the expression of pro-inflammatory genes. 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid has also been found to reduce the production of nitric oxide, an important mediator of inflammation.
2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid has also been studied for its potential anti-cancer effects. It has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid has also been found to induce apoptosis in cancer cells, leading to their death.
2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid has also been studied for its potential anti-oxidant effects. It has been found to reduce the production of reactive oxygen species, which are associated with oxidative stress. 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid has also been shown to reduce the damage caused by free radicals, which are associated with aging and disease.

Mechanism of Action

The exact mechanism of action of 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It is also believed to inhibit the activity of enzymes involved in the production of nitric oxide, which is an important mediator of inflammation. 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid is also believed to reduce the production of reactive oxygen species, which are associated with oxidative stress.
Biochemical and Physiological Effects
2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid has been found to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the expression of pro-inflammatory genes. 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid has also been found to reduce the production of nitric oxide, an important mediator of inflammation. 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid has also been found to reduce the damage caused by free radicals, which are associated with aging and disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid in laboratory experiments include its low cost, its availability in various forms, and its ability to modulate the immune system. 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid is also relatively safe and non-toxic, making it suitable for use in laboratory experiments.
The limitations of using 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid in laboratory experiments include its limited solubility in water, its instability in acidic solutions, and its potential to interact with other compounds. 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid is also not suitable for use in experiments involving animals, as it can be toxic in high concentrations.

Future Directions

Future research on 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid should focus on understanding its exact mechanism of action and exploring its potential therapeutic benefits. Additionally, further research should be conducted to determine the optimal dosage and administration of 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid for various therapeutic applications. Other future directions for research on 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid include exploring its potential synergistic effects with other compounds, as well as its potential to be used as a biomarker for various diseases. Additionally, further research should be conducted to determine the safety and efficacy of 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid in humans.

Synthesis Methods

2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid can be synthesized in several ways. One method involves the reaction of 2-hydroxy-3-methoxy-2-methoxymethylpropionic anhydride with an appropriate base such as sodium hydroxide. This reaction produces 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid and sodium salt of the anhydride. Another method involves the reaction of 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid with an appropriate acid such as hydrochloric acid. This reaction produces 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid and the corresponding salt.

properties

IUPAC Name

2-hydroxy-3-methoxy-2-(methoxymethyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-3-6(9,4-11-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNHSXBFJAFJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208460
Record name Propanoic acid, 2-hydroxy-3-methoxy-2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid

CAS RN

885953-49-1
Record name Propanoic acid, 2-hydroxy-3-methoxy-2-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885953-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-hydroxy-3-methoxy-2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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